Cas no 1030846-82-2 (rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans)
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, (1R,2R)-rel-
- rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
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- MDL: MFCD30535704
- Inchi: 1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1
- InChI Key: ABLMNIKWSKUYMA-VHSXEESVSA-N
- SMILES: [C@@H]1(C(OC)=O)C[C@H]1C1=CC=C(N)C=C1
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-343098-0.05g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 0.05g |
$212.0 | 2025-03-18 | |
| Enamine | EN300-343098-0.1g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 0.1g |
$317.0 | 2025-03-18 | |
| Enamine | EN300-343098-0.25g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 0.25g |
$452.0 | 2025-03-18 | |
| Enamine | EN300-343098-0.5g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-343098-1.0g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
| Enamine | EN300-343098-2.5g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
| Enamine | EN300-343098-5.0g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 | |
| Enamine | EN300-343098-10.0g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
1030846-82-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
| Enamine | EN300-343098-1g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans |
1030846-82-2 | 95% | 1g |
$914.0 | 2023-09-03 | |
| Enamine | EN300-343098-5g |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans |
1030846-82-2 | 95% | 5g |
$2650.0 | 2023-09-03 |
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
Professional Introduction to rac-Methyl (1R,2R)-2-(4-Aminophenyl)cyclopropane-1-Carboxylate, Trans (CAS No. 1030846-82-2)
The compound rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans, identified by its CAS number 1030846-82-2, is a sophisticated organic molecule with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of cyclopropanecarboxylates, which are known for their unique structural properties and biological activities. The presence of a trans configuration and the specific stereochemistry at the cyclopropane ring contribute to its distinct chemical and pharmacological characteristics.
In recent years, there has been growing interest in cyclopropane derivatives due to their potential as bioactive molecules. The structural motif of the cyclopropane ring introduces strain, which can enhance the reactivity and binding affinity of the molecule to biological targets. Specifically, the compound rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans has been studied for its interactions with various enzymes and receptors. Its amine substituent at the phenyl ring further enhances its versatility, allowing for modifications that can fine-tune its pharmacological properties.
One of the most compelling aspects of this compound is its potential in drug discovery and development. The cyclopropane ring is a privileged scaffold in medicinal chemistry, often found in bioactive molecules that exhibit a wide range of therapeutic effects. Research has shown that compounds containing this structural feature can modulate enzyme activity and receptor binding, making them valuable candidates for treating various diseases. The specific stereochemistry of rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans is particularly noteworthy, as it can significantly influence the molecule's biological activity.
Recent studies have highlighted the importance of stereochemistry in the design of pharmacologically active compounds. The trans configuration of this molecule contributes to its stability and bioavailability, which are critical factors in drug development. Additionally, the presence of an amine group provides a site for further chemical modification, allowing researchers to explore different analogs with enhanced efficacy or reduced side effects. This flexibility makes rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans a promising candidate for further investigation.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and other industrial applications where precise molecular interactions are crucial. The unique properties of cyclopropanecarboxylates make them suitable for designing molecules that can interact selectively with biological targets. This selectivity is essential for developing drugs with minimal off-target effects.
In conclusion, rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans (CAS No. 1030846-82-2) is a versatile and intriguing molecule with significant potential in pharmaceutical and industrial applications. Its unique structural features and stereochemistry make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in advancing drug discovery and related fields.
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